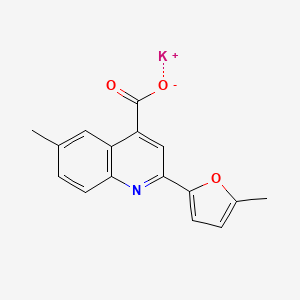
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, also known as KM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxylate derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate achieves this by inducing apoptosis, which is a type of programmed cell death. In neuroprotection, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, reducing oxidative stress, and inhibiting inflammation. Apoptosis is a type of programmed cell death that is important for the regulation of cell growth and survival. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate induces apoptosis by activating various signaling pathways such as the caspase pathway. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate reduces oxidative stress by scavenging ROS and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD). Inflammation is a complex biological response to harmful stimuli such as infections and tissue damage. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate inhibits inflammation by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be easily synthesized using simple chemical reactions. However, there are also some limitations to using potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not very water-soluble, which can limit its use in aqueous solutions. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be toxic at high concentrations, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the study of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, such as exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and optimizing its pharmacokinetic and pharmacodynamic properties. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate involves the reaction of 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid with potassium hydroxide in the presence of a solvent such as ethanol. The reaction yields potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate as a white crystalline solid with a melting point of 190-192°C. The purity of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3.K/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15;/h3-8H,1-2H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGUOAABIIRCT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)[O-])C3=CC=C(O3)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
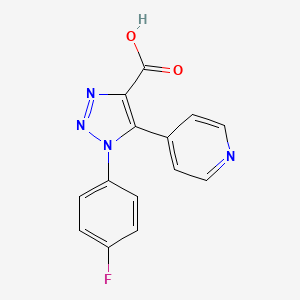
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
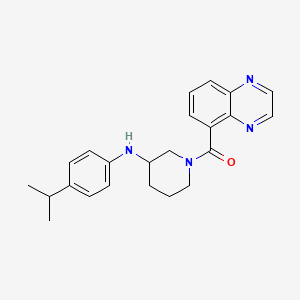
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
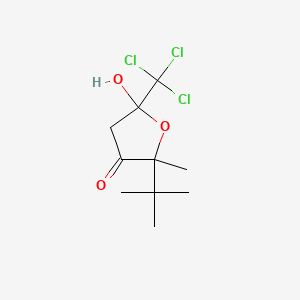
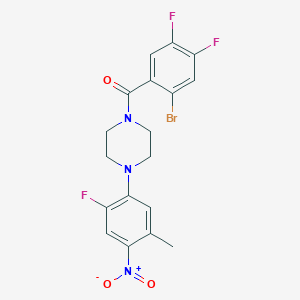
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
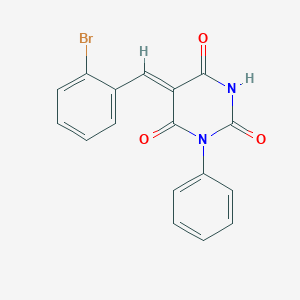
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)